molecular formula C28H34ClN11O4S B166511 Thioformyldistamycin CAS No. 139341-61-0

Thioformyldistamycin

Cat. No. B166511
M. Wt: 656.2 g/mol
InChI Key: SHAYDACHQQJBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioformyldistamycin is a natural product that belongs to the class of aromatic polyketides. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties. Thioformyldistamycin is synthesized by the actinomycete Streptomyces and has been extensively studied for its potential applications in the field of medicine and biotechnology.

Mechanism Of Action

Thioformyldistamycin exhibits its antitumor and antibiotic properties by binding to DNA and interfering with its replication and transcription. Thioformyldistamycin binds to the minor groove of DNA and forms a stable complex that prevents the DNA from being replicated or transcribed. Thioformyldistamycin also inhibits the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.

Biochemical And Physiological Effects

Thioformyldistamycin has been shown to exhibit potent antitumor and antibiotic properties in vitro and in vivo. It has been found to be effective against a wide range of cancer cell lines and bacterial strains. Thioformyldistamycin has also been shown to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

Thioformyldistamycin has several advantages for use in lab experiments. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties, making it a useful tool for studying DNA replication and transcription. Thioformyldistamycin is also relatively easy to synthesize and has been extensively studied, making it a well-characterized molecule.
However, thioformyldistamycin also has several limitations for use in lab experiments. Its synthesis is complex and requires the use of specialized equipment and conditions. Thioformyldistamycin is also relatively expensive to produce, limiting its availability for use in large-scale experiments.

Future Directions

There are several future directions for research on thioformyldistamycin. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, with the goal of developing more potent and selective DNA-binding molecules. Finally, further research is needed to optimize the synthesis of thioformyldistamycin and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

Thioformyldistamycin is synthesized by the Streptomyces bacteria through a complex biosynthetic pathway that involves the assembly of multiple polyketide chains. The synthesis of thioformyldistamycin involves the action of several enzymes that catalyze different steps in the biosynthetic pathway. The exact mechanism of thioformyldistamycin synthesis is still not fully understood and requires further investigation.

Scientific Research Applications

Thioformyldistamycin has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit potent antitumor properties and has been investigated as a potential anticancer agent. Thioformyldistamycin has also been shown to exhibit antibiotic properties and has been investigated as a potential treatment for bacterial infections.

properties

CAS RN

139341-61-0

Product Name

Thioformyldistamycin

Molecular Formula

C28H34ClN11O4S

Molecular Weight

656.2 g/mol

IUPAC Name

N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-(methanethioylamino)-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C28H33N11O4S.ClH/c1-36-11-16(32-15-44)7-21(36)26(41)34-18-9-23(38(3)13-18)28(43)35-19-10-22(39(4)14-19)27(42)33-17-8-20(37(2)12-17)25(40)31-6-5-24(29)30;/h7-15H,5-6H2,1-4H3,(H3,29,30)(H,31,40)(H,32,44)(H,33,42)(H,34,41)(H,35,43);1H

InChI Key

SHAYDACHQQJBGI-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)N=CS.Cl

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl

Other CAS RN

139341-61-0

synonyms

thioformyldistamycin
thioformyldistamycin 3 monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.